Unprecedented Conformational Polymorphism: 4,4-Diphenyl-2,5-cyclohexadien-1-one Exhibits 4 Polymorphs with 19 Crystallographically Independent Molecules
4,4-Diphenyl-2,5-cyclohexadien-1-one (1) crystallizes as four conformational polymorphs (forms A, B, C, and D) with a record number of 19 crystallographically independent molecules, as characterized by low-temperature X-ray diffraction [1]. This level of conformational polymorphism is exceptional and distinguishes it from the vast majority of organic compounds, including simpler cyclohexadienones such as 4,4-dimethyl-2,5-cyclohexadien-1-one, which typically exhibit far fewer polymorphs.
| Evidence Dimension | Number of Conformational Polymorphs / Crystallographically Independent Molecules (Z') |
|---|---|
| Target Compound Data | 4 conformational polymorphs; Z' values: A=1, B=4, C=12, D=2; total 19 crystallographically independent molecules |
| Comparator Or Baseline | Typical organic compounds: 1-2 polymorphs; Z' ≤ 2. 4,4-Dimethyl-2,5-cyclohexadien-1-one (analog): limited polymorphism reported. |
| Quantified Difference | Target compound exhibits >4x the number of polymorphs and a Z'=12 structure, which is extremely rare in organic crystals. |
| Conditions | Crystallization from various solvents; structure determination by low-temperature X-ray diffraction. |
Why This Matters
The unparalleled polymorphic landscape makes this compound a benchmark standard for validating crystal structure prediction (CSP) methodologies and for fundamental studies of conformational polymorphism.
- [1] Roy, S.; Banerjee, R.; Nangia, A.; Kruger, G. J. Conformational, Concomitant Polymorphs of 4,4-Diphenyl-2,5-cyclohexadienone: Conformation and Lattice Energy Compensation in the Kinetic and Thermodynamic Forms. Chem. Eur. J. 2006, 12 (14), 3777–3788. View Source
